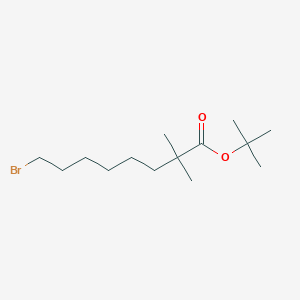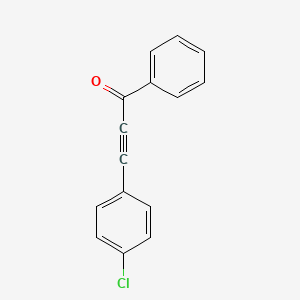![molecular formula C5H6Cl2O2S2 B12831253 ({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride CAS No. 77697-89-3](/img/structure/B12831253.png)
({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride” is an organosulfur compound characterized by the presence of both chlorine and sulfur atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride” typically involves the reaction of 2-chloro-2-oxoethyl chloride with a thiol compound under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of “this compound” may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as distillation and recrystallization, ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
“({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride” undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of corresponding amides or esters.
Oxidation Reactions: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiols or thioethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Amides, esters, and thioethers.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thiols and thioethers.
Aplicaciones Científicas De Investigación
“({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride” finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of “({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride” involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroacetyl chloride: Similar in structure but lacks the sulfur atoms.
Thioacetic acid: Contains sulfur but lacks the chlorine atom.
Chloroethyl methyl sulfide: Contains both chlorine and sulfur but differs in the overall structure.
Uniqueness
“({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride” is unique due to the presence of both chlorine and sulfur atoms, which impart distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
77697-89-3 |
|---|---|
Fórmula molecular |
C5H6Cl2O2S2 |
Peso molecular |
233.1 g/mol |
Nombre IUPAC |
2-[(2-chloro-2-oxoethyl)sulfanylmethylsulfanyl]acetyl chloride |
InChI |
InChI=1S/C5H6Cl2O2S2/c6-4(8)1-10-3-11-2-5(7)9/h1-3H2 |
Clave InChI |
LKTLLQVZWBEGQH-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)Cl)SCSCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate](/img/structure/B12831190.png)
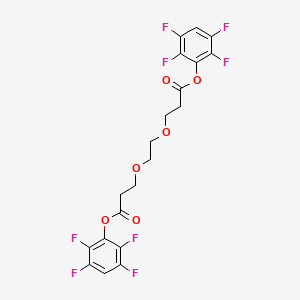


![3-Methoxy-4-[[4-(trifluoromethyl)phenyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12831224.png)
![(2R,2'R,3S,3'S,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-[4,8'-bichroman]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)](/img/structure/B12831227.png)
![N-[5-Chloro-6-Methyl-2-(4-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12831228.png)
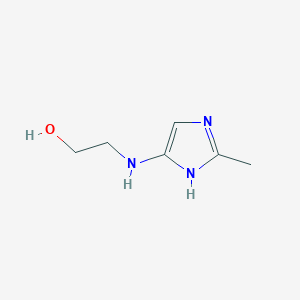

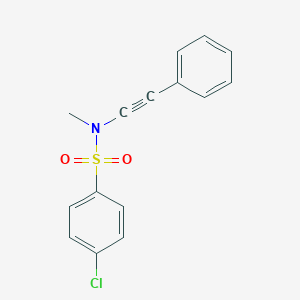
![2-Methyl-3-(4-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12831248.png)

